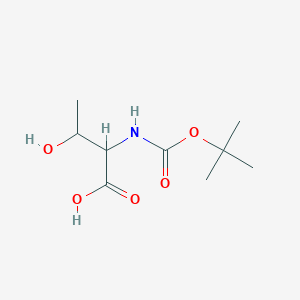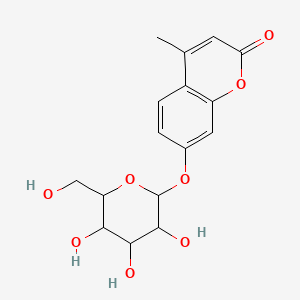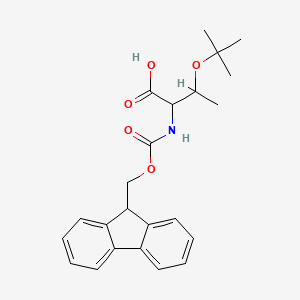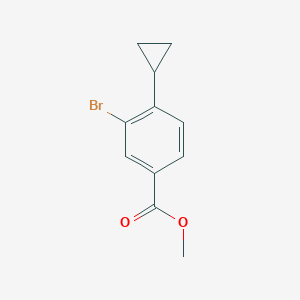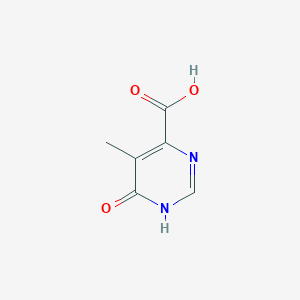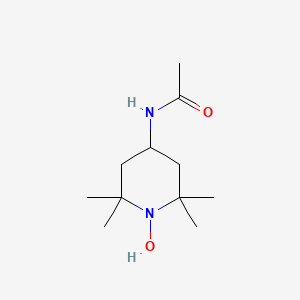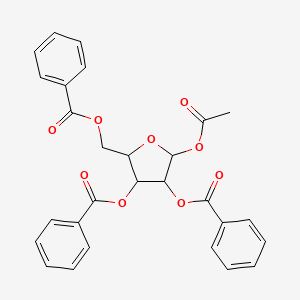
Diphenyl(pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(pyrrolidin-2-yl)methanol, also known as (S)-Diphenyl(pyrrolidin-2-yl)methanol, is a chemical compound with the molecular formula C17H19NO . It is a type of chiral auxiliary used for asymmetric synthesis .
Synthesis Analysis
The synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol and its derivatives is an important part of organic chemistry experiments . The synthesis process involves the use of different cyclic or acyclic precursors, and the reaction conditions are carefully controlled .Molecular Structure Analysis
The molecular structure of Diphenyl(pyrrolidin-2-yl)methanol has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The structure is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis
Diphenyl(pyrrolidin-2-yl)methanol is involved in various chemical reactions, particularly in the field of asymmetric synthesis . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
Diphenyl(pyrrolidin-2-yl)methanol appears as a white to faintly yellow crystalline powder . It has a melting point of 77-80 °C . The compound has a specific rotation of -59 º (c=3, methanol 25 ºC) .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
63401-04-7 |
|---|---|
Nom du produit |
Diphenyl(pyrrolidin-2-yl)methanol |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
diphenyl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2 |
Clé InChI |
OGCGXUGBDJGFFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

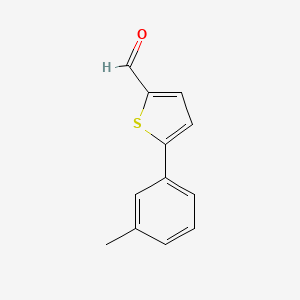

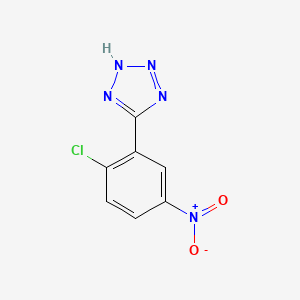
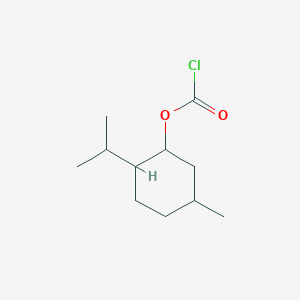
![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
